ROCK-Inhibitor

Übersicht

Beschreibung

BAY-549, also known as Azaindole 1, is a highly potent and selective inhibitor of Rho-associated protein kinase 1 and Rho-associated protein kinase 2. These kinases are involved in various cellular functions, including contraction, motility, proliferation, and apoptosis. BAY-549 is an orally active and ATP-competitive inhibitor with significant potential in scientific research and therapeutic applications .

Wissenschaftliche Forschungsanwendungen

BAY-549 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als chemische Sonde verwendet, um die Inhibition der Rho-assoziierten Proteinkinase 1 und Rho-assoziierten Proteinkinase 2 zu untersuchen.

Biologie: Untersucht die Rolle der Rho-assoziierten Proteinkinase in Zellfunktionen wie Beweglichkeit und Apoptose.

Medizin: Erforscht potenzielle therapeutische Anwendungen bei der Behandlung von Herz-Kreislauf-Erkrankungen, Bluthochdruck und anderen Erkrankungen.

Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Mittel eingesetzt

5. Wirkmechanismus

BAY-549 entfaltet seine Wirkung durch Inhibition der Aktivität der Rho-assoziierten Proteinkinase 1 und Rho-assoziierten Proteinkinase 2. Diese Kinasen spielen eine entscheidende Rolle bei der Regulation des Zytoskeletts, der Zellform und der Beweglichkeit. Durch die Inhibition dieser Kinasen kann BAY-549 verschiedene Zellprozesse modulieren, was zu potenziellen therapeutischen Vorteilen führt. Zu den beteiligten molekularen Zielen und Signalwegen gehört der Rho/ROCK-Signalweg, der für verschiedene Zellfunktionen unerlässlich ist .

Ähnliche Verbindungen:

Fasudil: Ein weiterer Inhibitor der Rho-assoziierten Proteinkinase mit ähnlichen therapeutischen Anwendungen.

Y-27632: Ein selektiver Inhibitor der Rho-assoziierten Proteinkinase mit Anwendungen in Forschung und Therapie.

Vergleich:

Potenz: BAY-549 hat im Vergleich zu Fasudil und Y-27632 eine höhere Potenz mit niedrigeren IC50-Werten für die Rho-assoziierte Proteinkinase 1 und Rho-assoziierte Proteinkinase 2.

Selektivität: BAY-549 zeigt eine größere Selektivität für die Rho-assoziierte Proteinkinase 1 und Rho-assoziierte Proteinkinase 2, wodurch Off-Target-Effekte reduziert werden.

Orale Aktivität: BAY-549 ist oral aktiv, was es im Vergleich zu einigen anderen Inhibitoren für die therapeutische Anwendung praktischer macht .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of BAY-549 involves multiple steps, starting with the preparation of the azaindole core. The key steps include:

- Formation of the azaindole ring through cyclization reactions.

- Introduction of the chloro and difluorophenyl groups via substitution reactions.

- Final purification to achieve high purity levels.

Industrial Production Methods: Industrial production of BAY-549 follows similar synthetic routes but on a larger scale. The process involves:

- Optimization of reaction conditions to maximize yield and purity.

- Use of industrial-grade reagents and solvents.

- Implementation of stringent quality control measures to ensure consistency and safety .

Analyse Chemischer Reaktionen

Arten von Reaktionen: BAY-549 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Umfasst die Ersetzung einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation zur Bildung von hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene substituierte Azaindolderivate ergeben können .

Wirkmechanismus

BAY-549 exerts its effects by inhibiting the activity of Rho-associated protein kinase 1 and Rho-associated protein kinase 2. These kinases play a crucial role in regulating the cytoskeleton, cell shape, and motility. By inhibiting these kinases, BAY-549 can modulate various cellular processes, leading to potential therapeutic benefits. The molecular targets and pathways involved include the Rho/ROCK signaling pathway, which is essential for various cellular functions .

Vergleich Mit ähnlichen Verbindungen

Fasudil: Another Rho-associated protein kinase inhibitor with similar therapeutic applications.

Y-27632: A selective inhibitor of Rho-associated protein kinase with applications in research and therapy.

Comparison:

Potency: BAY-549 has higher potency compared to Fasudil and Y-27632, with lower IC50 values for Rho-associated protein kinase 1 and Rho-associated protein kinase 2.

Selectivity: BAY-549 exhibits greater selectivity for Rho-associated protein kinase 1 and Rho-associated protein kinase 2, reducing off-target effects.

Oral Activity: BAY-549 is orally active, making it more convenient for therapeutic use compared to some other inhibitors .

Eigenschaften

IUPAC Name |

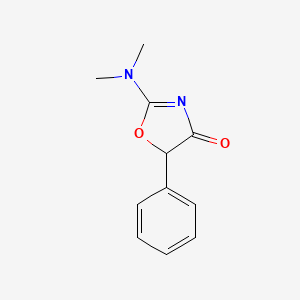

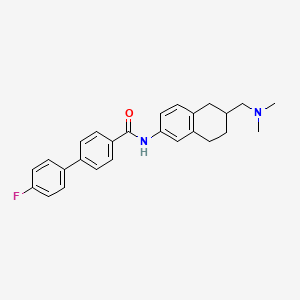

6-chloro-4-N-[3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF2N6O/c1-8-7-24-17-15(8)12(2-3-23-17)28-16-10(20)4-9(5-11(16)21)25-14-6-13(19)26-18(22)27-14/h2-7H,1H3,(H,23,24)(H3,22,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSGWEVTVGZDFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=NC=CC(=C12)OC3=C(C=C(C=C3F)NC4=CC(=NC(=N4)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468040 | |

| Record name | TC-S 7001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867017-68-3 | |

| Record name | TC-S 7001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are ROCKs and what is their role in cellular processes?

A1: ROCKs are serine/threonine protein kinases that act as downstream effectors of the small GTPase RhoA. [] They play a crucial role in various cellular functions, including:

- Smooth muscle contraction: ROCK phosphorylates the myosin-binding subunit of myosin light chain (MLC) phosphatase, inhibiting its activity and leading to contraction. []

- Cell adhesion and migration: ROCK regulates actin cytoskeletal reorganization, impacting cell adhesion, migration, and morphology. []

- Apoptosis and inflammation: ROCK signaling influences apoptosis, inflammation, and other cellular responses. [, ]

Q2: How do ROCK inhibitors exert their therapeutic effects?

A2: ROCK inhibitors bind to and inhibit the activity of ROCK kinases, thereby modulating their downstream effects. This inhibition can lead to:

- Reduced smooth muscle contraction: Beneficial in conditions like hypertension and asthma by promoting vasodilation and bronchodilation. [, ]

- Enhanced corneal wound healing: ROCK inhibitors promote corneal endothelial cell migration and proliferation, aiding in wound healing. [, ]

- Suppressed fibrosis: ROCK inhibition can reduce the activation of fibroblasts and the synthesis of extracellular matrix proteins, ameliorating fibrosis in organs like the liver and lungs. [, ]

Q3: Is there a difference between the effects of ROCK1 and ROCK2 inhibition?

A3: While both ROCK1 and ROCK2 are involved in various cellular processes, emerging evidence suggests distinct roles for each isoform. For instance, ROCK1 inhibition was found to be selectively lethal to von Hippel-Lindau (VHL)-deficient clear cell renal cell carcinoma (CC-RCC), while ROCK2 knockdown had no effect. [] Additionally, selective inhibition of ROCK1 using the compound GSK429286 showed potent pro-angiogenic properties and enhanced blood flow recovery in a mouse model of hindlimb ischemia. []

Q4: What are some examples of ROCK inhibitors and their structural characteristics?

A4: Several ROCK inhibitors have been developed, each with unique structural features. Some notable examples include:

- Fasudil [(S)-(+)-(2-methyl-5-isoquinolinyl) sulfonylhomopiperazine, 2HCl]: A first-generation ROCK inhibitor used clinically for cerebral vasospasm. [, ]

- Y-27632 [(R)-(+)-trans-N-(4-pyridyl)-4-(1-aminoethyl)-cyclohexanecarbox anecarboxamide, 2HCl]: A widely used ROCK inhibitor in research, known for its role in promoting stem cell survival and proliferation. [, ]

- Ripasudil: A fasudil derivative approved for clinical use in glaucoma and ocular hypertension. []

- GSK429286: An indazole-based ROCK inhibitor demonstrating high selectivity for ROCK1 and potent pro-angiogenic effects. []

- AT13148: An AGC kinase inhibitor targeting both ROCK1/2 and S6 kinase, showing potent synthetic lethality in VHL-deficient CC-RCC. []

Q5: Can you provide more information on the chemical structure and properties of these inhibitors?

A5: Unfortunately, the provided research abstracts do not include detailed information regarding the molecular formula, weight, or spectroscopic data for each ROCK inhibitor. Accessing comprehensive chemical databases and scientific literature on these specific compounds would be necessary for a more in-depth structural understanding.

Q6: How do structural modifications of ROCK inhibitors affect their activity and selectivity?

A6: Structural modifications significantly influence the potency and selectivity of ROCK inhibitors. For instance, fasudil and ripasudil, both isoquinoline derivatives, exhibit different pharmacological properties due to variations in their substituent groups. [] Similarly, the indazole-based GSK429286 demonstrates enhanced selectivity for ROCK isoforms compared to other ROCK inhibitors like fasudil. []

Q7: Are there efforts to develop ROCK inhibitors with improved selectivity profiles?

A7: Yes, researchers are actively exploring structural modifications to develop ROCK inhibitors with enhanced selectivity for specific ROCK isoforms or downstream targets. This selectivity is crucial for minimizing potential side effects and enhancing therapeutic efficacy in various diseases. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

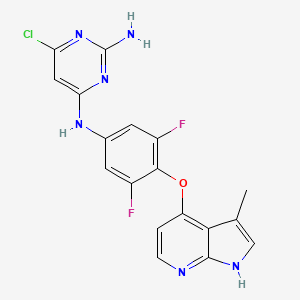

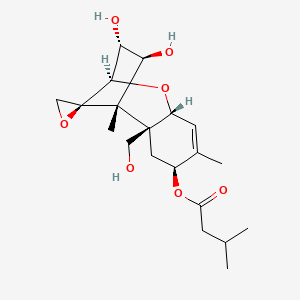

![3-fluoro-4-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]benzonitrile](/img/structure/B1682869.png)

![2-{4-[3-(3-Chloro-10h-phenothiazin-10-yl)propyl]piperazin-1-yl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B1682875.png)